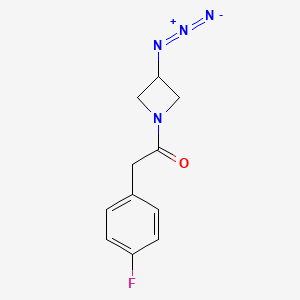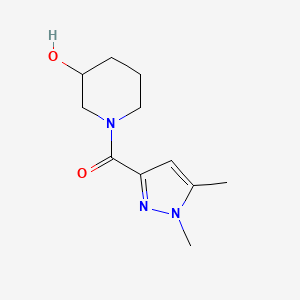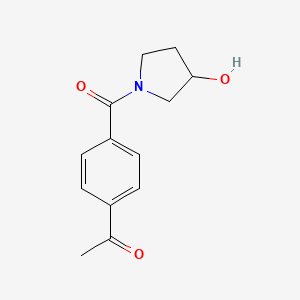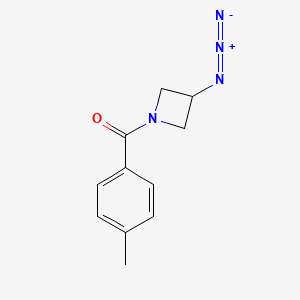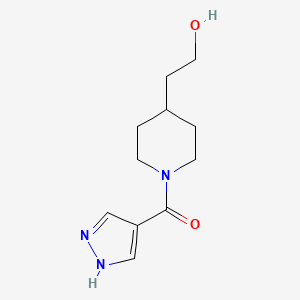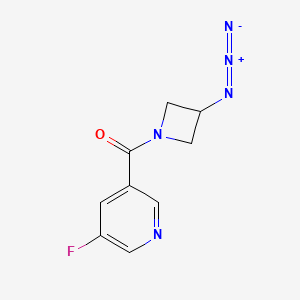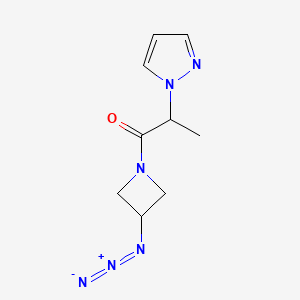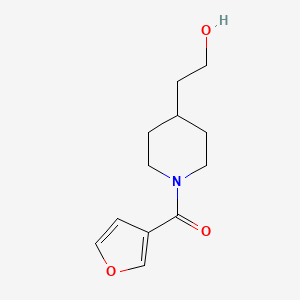
1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) demonstrated the use of microwave-assisted methods for the efficient synthesis of azetidinone compounds, emphasizing their potential in rapid and scalable pharmaceutical production.
Antimicrobial Properties : Research by Abu‐Hashem and El‐Shazly (2019) highlighted the synthesis of novel heterocyclic compounds, including azetidinone derivatives, which showed significant antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents.
Synthesis of Analogues : A study by Salgado et al. (2003) focused on the preparation of 1-alkyl-2-methylazetidin-3-ones, demonstrating the versatility of azetidinone structures in synthesizing various analogues for potential pharmaceutical applications.
Chemical Characterization and Spectroscopy
- Spectral Analysis : In the work of Szafrański et al. (2015), the synthesis and spectral characterization of azide-containing compounds, using techniques like UV, IR, NMR, and MS, were performed, underlining the importance of these methods in understanding the chemical properties of azetidinone derivatives.
Synthesis of Novel Derivatives
Derivative Synthesis for Antimicrobial and Antitubercular Activity : Joshi et al. (2013) synthesized a series of azetidinone derivatives, which were evaluated for their antimicrobial and antitubercular activities. This study, detailed in the Indian Journal of Pharmaceutical Sciences, highlights the potential of azetidinone derivatives in treating various infectious diseases.
Synthesis of Fungicidal Compounds : Giri, Kumar, and Nizamuddin (1989) developed novel azetidinone compounds with potential fungicidal properties. This research, published in the Journal of Pesticide Science, demonstrates the application of azetidinone derivatives in agriculture and pest control.
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJOOOVDKRWCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


